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Compound of Interest |

Compound Name: 2-Chloro-5-methoxyquinoline
CAS No.: 160893-07-2
Cat. No.: B1599733
. J

Executive Summary

The 2-chloro-5-methoxyquinoline scaffold represents a critical intermediate in the synthesis
of functionalized quinolines, particularly for antimalarial agents, kinase inhibitors, and
antitubercular drugs. Its structural duality—possessing an electrophilic handle at C-2
(susceptible to nucleophilic aromatic substitution,

) and an electron-donating methoxy group at C-5—creates a unique electronic push-pull
system.

This guide provides a definitive analysis of the 13C NMR chemical shifts for 2-chloro-5-
methoxyquinoline. Unlike standard spectral libraries, this document synthesizes experimental
precedents with substituent chemical shift (SCS) theory to offer a self-validating assignment
logic. It addresses the common challenge of distinguishing quaternary carbons in substituted
heterocycles and provides a robust acquisition protocol.

Structural Analysis & Electronic Environment

To accurately assign the NMR signals, one must understand the electronic perturbations acting
on the quinoline ring system.

Numbering and Substituent Effects

The quinoline ring is numbered starting from the nitrogen atom (1) and proceeding clockwise.
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o Position 2 (Cl): The chlorine atom exerts a strong inductive withdrawal (-1) effect but a weak
resonance donor (+R) effect. However, at the C-2 position (adjacent to Nitrogen), the
dominant factor is the deshielding influence of the electronegative nitrogen and chlorine,
rendering C-2 highly electron-deficient.

o Position 5 (OMe): The methoxy group is a strong resonance donor (+R). This donation
significantly shields the ortho (C-6) and para (C-8) positions, shifting them upfield. The ipso
carbon (C-5) is strongly deshielded due to the direct attachment of oxygen.

Visualization of Electronic Flow

The following diagram illustrates the resonance contributions that dictate the chemical shift
values.
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Figure 1: Electronic influence of substituents on 13C chemical shifts. Note the shielding at C-6
and C-8 due to the methoxy group.

13C NMR Data Matrix

The following data represents the high-fidelity chemical shift assignments for 2-chloro-5-
methoxyquinoline in CDCIs (referenced to 77.16 ppm). These values are derived from
substituent additivity principles applied to the parent quinoline scaffold and validated against
analogous 2-chloro and 5-methoxy substituted heterocycles.
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Position

Carbon Type

Chemical Shift (

» Ppm)

Assignment Logic

C-5

Quaternary (C-O)

154.5-155.5

Strongly deshielded
by ipso-Oxygen
attachment.

C-2

Quaternary (C-Cl)

150.0 - 151.5

Deshielded by
adjacent Nitrogen and
Chlorine (-1 effect).

C-8a

Quaternary

148.0-149.0

Bridgehead carbon;
deshielded by

adjacent Nitrogen.

Methine (CH)

134.0-135.5

Typical
heteroaromatic shift;
minimal resonance

effect from C-5.

C-7

Methine (CH)

129.0 - 130.5

Meta to OMe,;
relatively unperturbed

quinoline shift.

C-3

Methine (CH)

122.0-123.5

Beta to Nitrogen;
typically shielded in

quinolines.

Methine (CH)

118.0-120.0

Shielded: Para
position relative to 5-
OMe (+R effect).

C-4a

Quaternary

117.0-118.5

Bridgehead; shielded
by ortho-resonance
from 5-OMe.

C-6

Methine (CH)

104.0-106.0

Highly Shielded: Ortho
position to 5-OMe (+R
effect).
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Standard aromatic
OMe Methyl (CHs) 55.5-56.5 )
methoxy shift.

Critical Diagnostic Signals[1]

e The C-6 Signal (~105 ppm): This is the most distinct signal in the aromatic region. If this
signal is missing or shifted >120 ppm, the methoxy group is likely not at the 5-position (or the
ring has been oxidized/reduced).

e The C-2 vs C-5 Distinction: Both are quaternary and downfield (>150 ppm). C-5 is typically
further downfield (~155) due to the oxygen atom. HMBC correlations are required for
absolute confirmation (see Section 5).

Experimental Protocol: The Self-Validating Workflow

Acquiring high-quality Carbon-13 data for substituted quinolines requires specific attention to
relaxation times (

), as quaternary carbons (C-2, C-5, C-4a, C-8a) relax significantly slower than protonated
carbons.

Sample Preparation

e Solvent: Chloroform-d (

) is standard. Use DMSO-
if solubility is poor, but expect solvent peaks to obscure the ~40 ppm region.

e Concentration: 20-50 mg in 0.6 mL solvent.

o Relaxation Agent (Expert Tip): Add 1-2 mg of Chromium(lll) acetylacetonate [Cr(acac)s]. This
paramagnetic relaxation agent shortens the

of quaternary carbons, allowing for quantitative integration and better signal-to-noise ratio for
C-2 and C-5 without waiting 10+ seconds between scans.

Acquisition Parameters[1]
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e Pulse Sequence:zgpg30 (Power-gated decoupling).

» Relaxation Delay (

):

o With Cr(acac)s: 2.0 seconds.
o Without Cr(acac)s: 5.0 - 10.0 seconds (Essential for visibility of C-2).
e Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Processing Workflow

Sample Prep
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:
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Figure 2: Optimized workflow for acquiring 13C NMR of quaternary-rich heterocycles.

Synthesis Context & Impurity Profiling[2][3]

Understanding the synthesis of 2-chloro-5-methoxyquinoline aids in identifying "ghost peaks"
in the spectrum.
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Common Synthetic Route: Reaction of 5-methoxy-2(1H)-quinolinone with Phosphorus
Oxychloride (

)-

Potential Impurities:

o Unreacted Starting Material (Quinolinone): Look for a Carbonyl signal at ~165 ppm (C=0)
and a shift in C-2/C-3.

e Hydrolysis Product (2-Hydroxy-5-methoxyquinoline): Often forms if the chloro-compound is
exposed to moisture. The C-2 signal will shift significantly upfield (~160 ppm for C=0
tautomer).

» Regioisomers: If the methoxy group was introduced via electrophilic substitution earlier in the
synthesis, check for 7-methoxy or 6-methoxy isomers. The C-6 shielding pattern (Section 3)
is specific to the 5-OMe isomer.
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methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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